molecular formula C18H22O3 B023899 16-Ketoestradiol CAS No. 566-75-6

16-Ketoestradiol

Cat. No.: B023899
CAS No.: 566-75-6
M. Wt: 286.4 g/mol
InChI Key: KJDGFQJCHFJTRH-YONAWACDSA-N
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Mechanism of Action

Target of Action

16-Ketoestradiol is an active metabolite of the endogenous estrogen estrone . It primarily targets the estrogen receptors α (ERα) and β (ERβ) . These receptors are involved in the regulation of many biological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound binds to estrogen receptor α (ERα) and ERβ with IC50 values of 112.2 and 50.1 nM for the human receptors, respectively . This binding triggers a conformational change in the receptor, leading to the activation or repression of target genes that regulate various physiological processes .

Biochemical Pathways

This compound is formed from estrone via an estriol or a 16-epiestriol intermediate by oxidation of the C-16 hydroxyl .

Pharmacokinetics

As an estrogen metabolite, it is expected to follow similar pharmacokinetic patterns as other estrogens .

Result of Action

This compound exhibits estrogenic activity, albeit weaker than estradiol . It is considered a “short-acting” or “impeded” estrogen, similar to estriol and dimethylstilbestrol . Its effects at the molecular and cellular levels are likely to include modulation of gene expression, cell growth, and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other hormones, the individual’s health status, genetic factors, and lifestyle choices . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Ketoestradiol can be synthesized from estrone through an intermediate such as estriol or 16-epiestriol by oxidation of the C-16 hydroxyl group . The reaction conditions typically involve the use of oxidizing agents under controlled temperature and pH conditions to ensure the selective oxidation of the hydroxyl group at the C-16 position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 16-Ketoestradiol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various hydroxylated or ketone derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

16-Ketoestradiol has several scientific research applications, including:

Comparison with Similar Compounds

    16-Ketoestrone: Another weak estrogen with similar structural features but different potency and activity.

    Estriol: A short-acting estrogen with distinct biological effects.

    Dimethylstilbestrol: A synthetic estrogen with impeded activity.

Uniqueness: 16-Ketoestradiol is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway involving oxidation at the C-16 position. This sets it apart from other estrogens like estriol and dimethylstilbestrol, which have different metabolic and receptor-binding profiles .

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGFQJCHFJTRH-YONAWACDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040386
Record name 16-Ketoestradiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16-Ketoestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-75-6
Record name 16-Ketoestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-75-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Ketoestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 566-75-6
Source DTP/NCI
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Record name 16-Ketoestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-KETOESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70
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Record name 16-Ketoestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 16-Ketoestradiol and where is it found?

A: this compound (3,17β-dihydroxy-1,3,5(10)-estratrien-16-one), also known as 16-oxoestradiol, is a naturally occurring C18 steroid hormone. It's a metabolite of estrone and estradiol-17β, belonging to the group of ring D-α-ketolic estrogens. [, , ] This metabolite has been identified in the urine of various species including humans, laying hens, and channel catfish. [, , , , , , ]

Q2: What is the significance of this compound in estrogen metabolism?

A: this compound plays a role in the complex interconversion pathway of estrogens. While initially considered a potential intermediate in estriol formation, research using radioactive tracers revealed it to be a metabolite of estradiol-17β in humans, with a conversion rate of approximately 1.6%. [] Further investigations suggested that both this compound and 16α-hydroxyestrone originate from estrone, possibly sharing a common metabolic pathway. []

Q3: Does the excretion of this compound vary during pregnancy?

A: Yes, studies indicate that the excretion profile of this compound changes during pregnancy. Research on pregnant women in their last trimester revealed that this compound constitutes about 7.0% of the total excreted estriol, highlighting its significant presence during this period. []

Q4: Are there differences in this compound levels between species?

A: Yes, the concentration and significance of this compound as a circulating estrogen appears to differ between species. In white-tailed Texas deer, it was the most abundant free plasma estrogen identified during pregnancy. [] Similarly, in Channel Catfish, this compound was found in the highest concentration among the free plasma estrogens during ovarian development. [] This suggests a potentially species-specific role for this particular estrogen metabolite.

Q5: Is there a connection between this compound and angiogenesis?

A: Recent research points towards a potential role of this compound in angiogenesis, a crucial process in follicular development. Studies found reduced levels of this compound, along with other pro-angiogenic estrogen metabolites and vascular endothelial growth factor (VEGF), in the follicular fluid of women with polycystic ovary syndrome (PCOS) experiencing follicular arrest. [] Exogenous gonadotropin treatment in these women led to an increase in the levels of this compound and VEGF, suggesting a potential link between this metabolite and follicular angiogenesis. []

Q6: How is this compound typically measured in biological samples?

A: Various analytical methods have been developed for the quantification of this compound and other estrogen metabolites in biological matrices. Gas chromatography, often coupled with mass spectrometry (GC-MS), has been used for separating and quantifying estrogen fractions, including this compound, in urine samples. [, , ]

Q7: What are the advantages of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) in measuring this compound?

A: HPLC-MS methods offer distinct advantages for analyzing this compound and other estrogen metabolites. This technique allows for the simultaneous quantification of multiple estrogens, including this compound, with high sensitivity and specificity. [, , , , , ] The method has been successfully applied to measure estrogen levels in various biological samples, including urine and serum. [, , ]

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